Zinc bis(cyanocyanamidate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

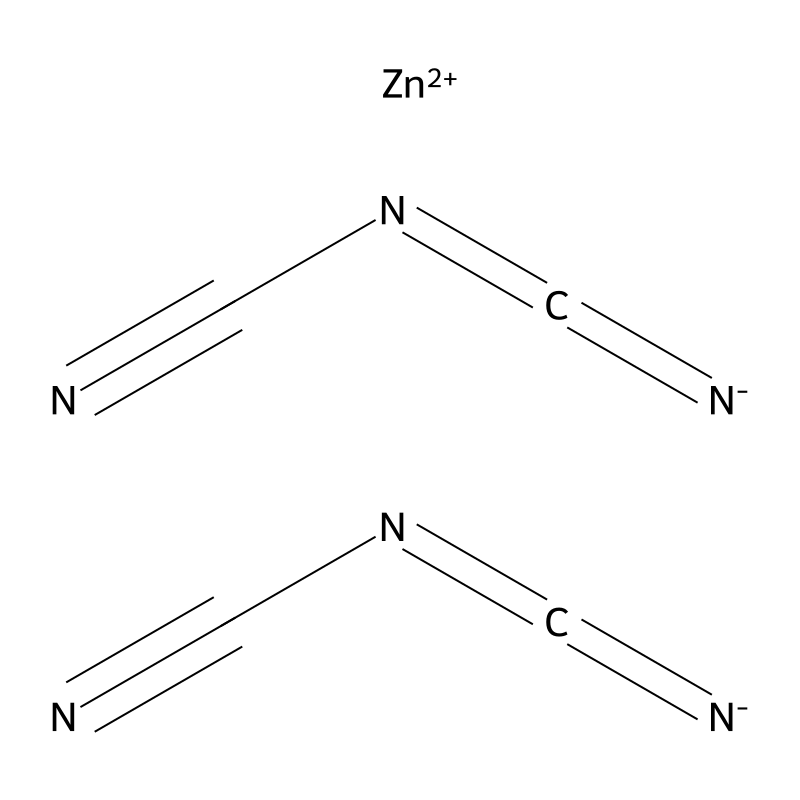

Zinc bis(cyanocyanamidate) is an inorganic compound that features zinc coordinated with two cyanocyanamide ligands. Cyanocyanamide is a derivative of cyanamide, characterized by the presence of both a cyano group and an amidine functional group. The compound is notable for its potential applications in various fields, including catalysis and materials science, due to the unique properties imparted by the cyano and amide functionalities.

Synthesis of zinc bis(cyanocyanamidate) typically involves the reaction of zinc salts with cyanocyanamide under controlled conditions. A common method includes:

- Preparation of Cyanocyanamide: This can be achieved through the reaction of urea with sodium cyanide.

- Reaction with Zinc Salt: The synthesized cyanocyanamide is then reacted with a zinc salt (such as zinc chloride or zinc acetate) in a solvent like water or ethanol.

- Isolation: The product is isolated through filtration or crystallization.

This method allows for the efficient formation of the desired compound while maintaining good yields.

Zinc bis(cyanocyanamidate) is unique due to its dual coordination from two cyanocyanamide ligands, which may enhance its stability and reactivity compared to simpler compounds like zinc cyanide or dicyandiamide.

Interaction studies involving zinc bis(cyanocyanamidate) primarily focus on its coordination chemistry. The compound's interactions with various ligands and substrates can provide insights into its reactivity and potential applications in catalysis. Studies have shown that transition metals can facilitate bond activations involving cyano groups, which could be relevant for understanding how this compound might behave in catalytic cycles .

Zinc bis(cyanocyanamidate) shares similarities with other cyanamide and cyano-containing compounds. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Zinc cyanide | Coordination compound | Classic framework material used in coordination chemistry . |

| Cyanamide | Simple amide | Basic structure from which more complex derivatives are formed . |

| Dicyandiamide | Cyclic amide | Exhibits different reactivity patterns compared to linear cyanamides

Hydrogen Bond Acceptor Count 6

Exact Mass 195.947586 g/mol

Monoisotopic Mass 195.947586 g/mol

Heavy Atom Count 11

UNII

8W97660PN8

Other CAS

18622-28-1

General Manufacturing Information

Cyanamide, N-cyano-, zinc salt (2:1): INACTIVE

Dates

Last modified: 07-17-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|